N-[3-(morpholin-4-yl)propyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide
Overview
Description
N-[3-(morpholin-4-yl)propyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with morpholine and propoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl bromide and aluminum chloride as a catalyst.
Attachment of the Morpholinylpropyl Group: The morpholinylpropyl group can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable propyl halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and propoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the morpholine and propoxyphenyl groups can enhance its binding affinity and specificity. This compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
- N-[3-(morpholin-4-yl)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Uniqueness
N-[3-(morpholin-4-yl)propyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The propoxyphenyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability compared to similar compounds with different alkoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-15-32-21-8-5-7-20(18-21)25-19-23(22-9-3-4-10-24(22)28-25)26(30)27-11-6-12-29-13-16-31-17-14-29/h3-5,7-10,18-19H,2,6,11-17H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZBUZBMUJQATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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